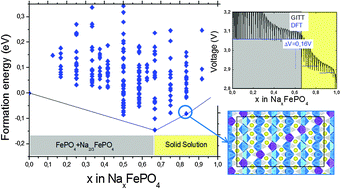Investigation of sodium insertion–extraction in olivine NaxFePO4 (0 ≤ x ≤ 1) using first-principles calculations†
Physical Chemistry Chemical Physics Pub Date: 2016-03-31 DOI: 10.1039/C6CP00762G
Abstract
Olivine NaFePO4 has recently attracted the attention of the scientific community as a promising cathode material for Na-ion batteries. In this work we combine density functional theory (DFT) calculations and high resolution synchrotron X-ray diffraction (HRXRD) experiments to study the phase stability of NaxFePO4 along the whole range of sodium compositions (0 ≤ x ≤ 1). DFT calculations reveal the existence of two intermediate structures governing the phase stability at x = 2/3 and x = 5/6. This is in contrast to isostructural LiFePO4, which is a broadly used cathode in Li-ion batteries. Na2/3FePO4 and Na5/6FePO4 ground states both align vacancies diagonally within the ab plane, coupled to a Fe2+/Fe3+ alignment. HRXRD data for NaxFePO4 (2/3 < x < 1) materials show common superstructure reflections up to x = 5/6 within the studied compositions. The computed intercalation voltage profile shows a voltage difference of 0.16 V between NaFePO4 and Na2/3FePO4 in agreement with the voltage discontinuity observed experimentally during electrochemical insertion.

Recommended Literature
- [1] Polymorphic Ln(iii) and BPTC-based porous metal–organic frameworks with visible, NIR photoluminescent and magnetic properties†
- [2] Radical-mediated reduction of the dithiocarbamate group under tin-free conditions†
- [3] Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive†
- [4] Rapid screening of colistin-resistant Escherichia coli, Acinetobacter baumannii and Pseudomonas aeruginosa by the use of Raman spectroscopy and hierarchical cluster analysis†
- [5] Effect of ammonium groups on the properties of anion conductive membranes based on partially fluorinated aromatic polymers†
- [6] Back cover
- [7] The recent development of nanozymes for targeting antibacterial, anticancer and antioxidant applications
- [8] Ionic polymerisation as a means of end-point indication in non-aqueous thermometric titrimetry. Part VII. The determination of O-alkyl dithiocarbonates and metal iodides
- [9] Nucleation of charged droplets; an ion-atmosphere model
- [10] A candidate serumbiomarker for bladder pain syndrome/interstitial cystitis†‡










